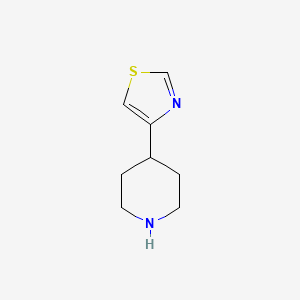

4-(Piperidin-4-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMORARINGMZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741670-62-2 | |

| Record name | 4-(1,3-thiazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-(Piperidin-4-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperidin-4-yl)thiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique combination of a basic piperidine ring and an aromatic thiazole moiety imparts a desirable physicochemical profile, rendering it a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic signature, and reactivity. Furthermore, this guide delves into the pharmacological significance of this scaffold, supported by an extensive review of its derivatives that have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, analgesic, and antitumor activities. Detailed experimental protocols for synthesis and characterization are provided to enable researchers to effectively utilize this valuable chemical entity in their drug development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The confluence of a piperidine and a thiazole ring within a single molecular entity creates a pharmacophore with a compelling set of properties for drug design. The piperidine moiety, a ubiquitous feature in many approved drugs, often serves to enhance aqueous solubility and provides a basic nitrogen center that can be crucial for target engagement through ionic interactions. The thiazole ring, another cornerstone in medicinal chemistry, is a bioisostere of other aromatic systems and is known for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions.[1] The linkage of these two rings at the 4-position of the piperidine results in a structure with a defined spatial arrangement, offering a robust platform for the exploration of chemical space in the quest for novel therapeutics. Derivatives of this core structure have shown promise in a multitude of therapeutic areas, underscoring the importance of a thorough understanding of its fundamental properties.[2][3][4]

Physicochemical Properties: A Quantitative Overview

Table 1: Predicted Physicochemical Properties of a Close Analog: 4-Amino-2-(N-Boc-piperidin-4-yl)thiazole

| Property | Predicted Value | Source |

| Boiling Point | 428.4 ± 35.0 °C | [5] |

| Density | 1.211 ± 0.06 g/cm³ | [5] |

| pKa | 3.58 ± 0.10 | [5] |

It is crucial to note that these are predicted values for a derivative and should be used as estimations for the parent compound. The pKa of the piperidine nitrogen in the parent compound is expected to be significantly higher, likely in the range of 8-10, typical for secondary amines.

Synthesis and Reactivity: Building and Modifying the Core

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for the construction of the thiazole ring in this scaffold is the Hantzsch thiazole synthesis.[4][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a protected piperidine-containing thioamide would be a key starting material.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 2-(Piperidin-4-yl)-thiazole Derivative

The following protocol is adapted from a reported synthesis of a 2-(piperidin-4-yl)-thiazole-4-carboxamide and illustrates the key steps that can be modified for the synthesis of the parent compound.[4]

Step 1: Thioamide Formation

-

To a solution of N-Boc-piperidine-4-carboxamide (1 eq) in anhydrous THF, add Lawesson's reagent (0.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the N-Boc-piperidine-4-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the N-Boc-piperidine-4-carbothioamide (1 eq) in absolute ethanol.

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford the ethyl 2-(N-Boc-piperidin-4-yl)thiazole-4-carboxylate.

Step 3: Deprotection

-

Dissolve the Boc-protected intermediate in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the final product.

Reactivity Profile

The reactivity of this compound is dictated by the individual characteristics of the piperidine and thiazole rings.

Figure 2: Key reactivity sites and common reactions of the this compound core.

-

Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation.[3][10] This provides a convenient handle for further derivatization.

-

Thiazole Ring: The thiazole ring exhibits aromatic character.

-

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur preferentially at the C5 position, which is the most electron-rich carbon.[11]

-

Deprotonation and Nucleophilic Attack: The C2 proton is the most acidic and can be removed by a strong base (e.g., organolithium reagents), generating a nucleophile that can react with various electrophiles. The C2 position is also susceptible to nucleophilic attack, especially if the ring is activated.[11]

-

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for the parent this compound is scarce. However, based on data from its derivatives, the following characteristic signals can be expected.

Table 2: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | - Thiazole protons: Signals in the aromatic region (δ 7.0-9.0 ppm), with the C2-H being the most downfield. The C5-H will also be in this region. - Piperidine protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at C4, attached to the thiazole ring, will likely be a multiplet in the downfield portion of this region. The N-H proton will be a broad singlet, the chemical shift of which will be solvent-dependent. |

| ¹³C NMR | - Thiazole carbons: Resonances in the aromatic region (δ 110-160 ppm). - Piperidine carbons: Signals in the aliphatic region (δ 20-60 ppm). |

| IR | - N-H stretch: A broad absorption in the range of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C stretch (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | - A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns involving the cleavage of the piperidine and thiazole rings. |

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for the analysis of purity and reaction monitoring of piperidinyl-thiazole derivatives is as follows:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

This method should be optimized for the specific compound of interest.

Pharmacological Significance and Applications

The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents. The literature is replete with examples of its derivatives exhibiting potent biological activities.

-

Antimicrobial Agents: Numerous thiazole derivatives, including those with a piperidine moiety, have demonstrated significant antibacterial and antifungal properties.[10][11][12]

-

Analgesic Activity: Derivatives of piperidin-4-one, a precursor to the piperidine moiety, linked to a thiazole ring have shown promising analgesic effects.[2]

-

Antitumor Activity: 2-(Piperidin-4-yl)-thiazole-4-carboxamides have been synthesized and evaluated as analogues of tubulysins, exhibiting moderate antitumor activities.[4]

-

Anti-inflammatory Activity: Thiazolyl amides incorporating a 4-hydroxy-piperidine moiety have been shown to possess anti-inflammatory properties.[13]

The versatility of this scaffold allows for the introduction of various substituents on both the piperidine and thiazole rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its favorable physicochemical properties, accessible synthesis, and proven track record in yielding biologically active molecules make it a compelling starting point for drug discovery programs across various therapeutic areas. This technical guide has provided a foundational understanding of its basic properties, synthesis, and reactivity, equipping researchers with the essential knowledge to harness the full potential of this important heterocyclic system. Further exploration and derivatization of this scaffold are poised to yield the next generation of innovative medicines.

References

- Ambeed. (n.d.). Reactions of Piperidines. Ambeed.com.

- Siddiqui, F. A., et al. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1415-1420.

- ChemicalBook. (n.d.). 4-AMINO-2-(N-BOC-PIPERIDIN-4-YL)THIAZOLE CAS 1416725-84-2.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- Kavitha, S., et al. (2021). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4352.

- Wikipedia. (2024). Piperidine.

- Li, W., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Chinese Chemical Letters, 30(1), 125-128.

- Gerokonstantis, D. T., et al. (2005). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Medicinal Chemistry, 1(4), 381-388.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- El-Sayed, N. N. E., et al. (2017).

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Journal of Chemistry, 2021, 5528939.

- Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948.

- Kasiramar, G. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231.

- Karale, D., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756.

- Gáspár, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1642.

- ResearchGate. (n.d.).

- Apexmol. (n.d.). 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide.

- Rajesh, R., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166.

- Keith, J. M., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(12), 2965-2973.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)

- El-Metwaly, A. M., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 10041.

- ChemicalBook. (n.d.). 4-AMINO-2-(N-BOC-PIPERIDIN-4-YL)THIAZOLE.

- Fievez, T., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296.

- Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 8048.

- ResearchGate. (n.d.).

- Antonova-Koch, Y., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.

- BLDpharm. (n.d.). 4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride.

- He, L., et al. (2016). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1729-1734.

- BMRB. (n.d.). bmse011513 NMR Quality Control Of Fragment Libraries For Screening.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents.

- ResearchGate. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- Abd El-All, A. S. S., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(10), 2633.

- ChemicalBook. (n.d.). 4-(piperidin-3-yl)thiazole | 1211590-87-2.

- ResearchGate. (n.d.). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.

Sources

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Reactions of Piperidines | Ambeed [ambeed.com]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of the 4-(Piperidin-4-yl)thiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(piperidin-4-yl)thiazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its presence in numerous pharmaceutical agents and clinical candidates underscores its significance in modern medicinal chemistry. This guide provides a comprehensive overview of the synthetic strategies employed to construct this valuable scaffold, with a focus on practical, field-proven insights and the underlying chemical principles.

Strategic Importance in Medicinal Chemistry

The piperidine ring, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. When coupled with the thiazole moiety, a versatile aromatic heterocycle known for its diverse biological activities, the resulting this compound core offers a unique combination of structural rigidity and functional group handles for further chemical elaboration. This makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2]

Retrosynthetic Analysis: Deconstructing the Scaffold

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection approaches, both of which typically rely on the robust and versatile Hantzsch thiazole synthesis. This classical reaction involves the condensation of a thioamide with an α-haloketone.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for the this compound scaffold.

This analysis highlights the necessity of preparing key piperidine-containing building blocks. Crucially, the secondary amine of the piperidine ring must be protected during the synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes emerge from the retrosynthetic analysis, each with its own set of advantages and considerations.

Route A: From N-Boc-Piperidine-4-carbothioamide

This approach involves the preparation of a piperidine-4-carbothioamide intermediate, which then undergoes a Hantzsch reaction with an α-haloacetaldehyde equivalent.

Diagram 2: Synthetic Route A

Caption: Synthesis of this compound via the thioamide intermediate.

Step-by-Step Experimental Protocol (Route A):

Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to afford the crude acid chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

Step 2: Synthesis of tert-Butyl 4-carbamothioylpiperidine-1-carboxylate

-

Dissolve the amide from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Add Lawesson's reagent (0.6 eq) in one portion.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of tert-Butyl 4-(thiazol-4-yl)piperidine-1-carboxylate

-

To a solution of the thioamide (1.0 eq) in ethanol (0.2 M), add ethyl bromopyruvate (1.1 eq).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to obtain the protected thiazole derivative.[3]

Step 4: Deprotection to this compound

-

Dissolve the Boc-protected thiazole (1.0 eq) in DCM (0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether to obtain the final product as a salt.

Route B: From N-Boc-4-acetylpiperidine

This alternative pathway involves the preparation of an α-haloketone derived from N-Boc-4-acetylpiperidine, followed by its reaction with a simple thioamide, such as thioacetamide.

Diagram 3: Synthetic Route B

Caption: Synthesis of this compound via the α-haloketone intermediate.

Step-by-Step Experimental Protocol (Route B):

Step 1: Synthesis of tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

-

Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in glacial acetic acid (0.3 M).[4]

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature while stirring.

-

A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

-

Stir the mixture at 50-60 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(thiazol-4-yl)piperidine-1-carboxylate

-

Dissolve the crude α-bromoketone (1.0 eq) and thioacetamide (1.1 eq) in ethanol (0.2 M).

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature and pour it into a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection to this compound

-

Follow the deprotection protocol described in Route A, Step 4.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of the this compound scaffold.

| Step | Reactants | Reagents & Conditions | Typical Yield | Analytical Data (Expected) |

| Route A, Step 2 | N-Boc-piperidine-4-carboxamide | Lawesson's Reagent, THF, reflux | 70-85% | Appearance of C=S stretch in IR, characteristic shifts in ¹H and ¹³C NMR |

| Route A, Step 3 | N-Boc-piperidine-4-carbothioamide, Ethyl bromopyruvate | Ethanol, reflux | 60-75% | Thiazole proton signal (~7-8 ppm) in ¹H NMR, MS confirmation of product mass |

| Route B, Step 1 | N-Boc-4-acetylpiperidine | Br₂, HBr/AcOH | 80-90% (crude) | Disappearance of acetyl protons and appearance of α-bromo methylene protons in ¹H NMR |

| Route B, Step 2 | tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, Thioacetamide | Ethanol, reflux | 65-80% | Thiazole proton signal (~7-8 ppm) in ¹H NMR, MS confirmation of product mass |

| Final Deprotection | Boc-protected thiazole | TFA, DCM | >90% | Disappearance of Boc protons in ¹H NMR, confirmation of final product by MS and NMR |

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains the most reliable and widely employed method for the construction of the this compound scaffold. The choice between the two primary routes presented here will often depend on the availability of starting materials and the desired substitution pattern on the final molecule. Careful protection of the piperidine nitrogen is paramount for the success of these synthetic sequences. The methodologies outlined in this guide provide a robust foundation for researchers to access this important chemical scaffold and to further explore its potential in the development of novel therapeutic agents.

References

- Siddiqui, R., Akhtar, S., Saify, Z. S., & Haider, S. (2019). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2033-2039.

- Siddiqui, R., Akhtar, S., Saify, Z. S., & Haider, S. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1415-1420.

-

Siddiqui, R., et al. (2019). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. ResearchGate. Retrieved from [Link]

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.

- Google Patents. (2014). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- Peng, X., Shao, M., Ma, S., & Yao, L. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676-686.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

- Li, J., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- Pakistan Journal of Pharmaceutical Sciences. (2021). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comp. 34(4).

-

ResearchGate. (2016). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

- El-Sayed, W. A., et al. (2016).

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N‐Boc‐4‐formylpiperidine 2. Retrieved from [Link]

- Al-Omar, M. A. (2010). Synthetic Access to Aromatic α-Haloketones. Molecules, 15(7), 4637-4678.

- Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5284-5337.

- Tetrahedron Letters. (1998).

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

Introduction: The Strategic Union of Piperidine and Thiazole in Drug Design

An In-depth Technical Guide to the 4-(Piperidin-4-yl)thiazole Scaffold: Synthesis, Characterization, and Medicinal Chemistry Applications

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized heterocyclic scaffolds is a cornerstone of rational drug design. The this compound moiety represents a quintessential example of such a "privileged scaffold." It marries the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, electron-rich nature of the thiazole ring. Thiazole itself is a bioisostere of various other rings and is a key component in numerous natural products and approved drugs, including the anticancer agent Bleomycin and Vitamin B₁.[1] The piperidine moiety, one of the most common N-heterocycles in pharmaceuticals, provides a versatile anchor for modifying physicochemical properties and establishing critical interactions with biological targets.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the this compound core. We will delve into its fundamental molecular architecture, robust synthetic pathways, detailed characterization techniques, and its demonstrated utility in the development of potent therapeutic agents, supported by insights into its structure-activity relationships (SAR).

Part 1: Molecular Architecture and Physicochemical Profile

Chemical Structure and IUPAC Nomenclature

The core structure consists of a piperidine ring linked at its 4-position to the 4-position of a 1,3-thiazole ring.

-

Chemical Structure:

(Image generated based on the structure of 4-(piperidin-4-yl)-1,3-thiazole)

-

IUPAC Name: 4-(Piperidin-4-yl)-1,3-thiazole

The numbering of the thiazole ring begins at the sulfur atom (position 1) and proceeds towards the nitrogen atom (position 3). The piperidine ring is a substituent at position 4 of this thiazole core.

Physicochemical Properties: Implications for Drug Development

The physicochemical properties of a scaffold are critical determinants of its potential as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data for the unsubstituted core is limited, computational predictions for closely related analogs provide valuable insights.

| Property | Computed Value (for a representative analog*) | Significance in Drug Development |

| Molecular Weight | ~260 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption and permeation.[3] |

| XLogP3 | ~2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.[3] |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Provides a key interaction point for target binding and contributes to aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (Thiazole N, Piperidine N) | Offers additional sites for hydrogen bonding with biological targets. |

| Rotatable Bond Count | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |

Data is representative of a simple substituted analog, 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole, as found in PubChem.[3]

These properties position the this compound scaffold as an excellent starting point for fragment-based or lead optimization campaigns, offering compliance with key drug-likeness criteria while providing clear vectors for chemical modification.

Part 2: Synthesis and Characterization

The construction of the this compound core is readily achievable through established heterocyclic chemistry, most notably the Hantzsch thiazole synthesis.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[4] The general workflow involves the condensation of an α-halocarbonyl compound with a thioamide. For this specific scaffold, the key precursors are piperidine-4-carbothioamide and a suitable 2-halo-1,3-dicarbonyl compound or its equivalent.

Caption: General workflow for the Hantzsch synthesis of the this compound core.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure based on methodologies reported for analogous structures.[4] The piperidine nitrogen is often protected (e.g., with a Boc group) to prevent side reactions and facilitate purification, followed by a final deprotection step.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperidine-4-carbothioamide (1.0 eq).

-

Dissolve the thioamide in a suitable solvent, typically absolute ethanol or isopropanol (10 mL per mmol of thioamide).

-

Add the α-halocarbonyl compound (e.g., 1-chloroacetone, 1.1 eq) to the solution.

-

Causality: Using a slight excess of the electrophilic α-halocarbonyl ensures complete consumption of the starting thioamide. Ethanol is a common solvent as it effectively dissolves both reactants and is relatively inert under these conditions.

-

Step 2: Cyclocondensation

-

Heat the reaction mixture to reflux (typically 70-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed (typically 4-8 hours).

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the progression of the reaction.

-

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water or a saturated sodium bicarbonate solution to neutralize any acid formed and precipitate the product.

-

Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Dry the crude product under vacuum.

Step 4: Purification and Deprotection (if necessary)

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

-

If a Boc-protecting group was used, dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.

-

Remove the acid and solvent in vacuo to yield the final product, typically as a hydrochloride salt.

Spectroscopic Characterization

Confirmation of the this compound structure relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

Thiazole Proton (H5): A characteristic singlet is expected in the aromatic region (δ 7.0-7.5 ppm). Its chemical shift is sensitive to substituents on the ring.

-

Piperidine Protons: A series of complex multiplets will be observed in the aliphatic region (δ 1.5-3.5 ppm). Protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield.

-

NH Proton: A broad singlet, which may exchange with D₂O, is expected for the piperidine N-H. Its chemical shift is highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Thiazole Carbons: Signals for the thiazole carbons will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the piperidine substituent (C4) and the C2 and C5 carbons will have distinct chemical shifts.[5]

-

Piperidine Carbons: Aliphatic signals corresponding to the piperidine ring carbons will be observed between δ 25-50 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

-

Part 3: The Piperidinyl-Thiazole Scaffold in Medicinal Chemistry

The true value of this scaffold is realized in its application as a building block for biologically active molecules. Its structure provides multiple points for diversification to explore chemical space and optimize pharmacological activity.

Caption: Key points for Structure-Activity Relationship (SAR) exploration on the scaffold.

Case Studies in Drug Development

The versatility of the this compound scaffold is evident in its incorporation into compounds targeting a range of diseases.

| Compound Class | Therapeutic Area | Key Structural Features & SAR Insights | Reference |

| Thiazole Carboxamides | Oncology | Analogs of the potent natural product Tubulysin. The piperidinyl-thiazole core acts as a rigidifying element to mimic a specific dipeptide conformation. The substituent on the piperidine nitrogen is critical for activity, with urea-containing moieties showing moderate antitumor effects. | |

| Piperidinyl Thiazoles | Fungicides | Developed as oomycete fungicides. Modifications at four different regions of the scaffold, including the piperidine ring and aryl substituents on the thiazole, delivered excellent in vitro and in vivo activity against pathogens like Phytophthora infestans. | [7] |

| Various Derivatives | Antimicrobial | The thiazole ring is a well-known pharmacophore in antimicrobial agents.[8] The piperidine moiety can be functionalized to enhance cell penetration or target specific bacterial or fungal enzymes. | [4][9] |

Conclusion

The this compound scaffold is a high-value asset in the toolkit of the medicinal chemist. It possesses favorable drug-like properties, is accessible through robust and scalable synthetic routes like the Hantzsch synthesis, and offers multiple, distinct vectors for chemical modification. Its proven success in generating potent bioactive compounds in oncology and agrochemicals underscores its utility.[6][7] As researchers continue to seek novel chemical matter for challenging biological targets, the strategic and well-understood nature of the this compound core ensures its continued relevance and application in future drug discovery endeavors.

References

- Vulcanchem. (n.d.). 4-Chloro-2-(piperidin-1-YL)thiazole for sale.

- Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.

- PubChem. (n.d.). 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole.

- PubChem. (n.d.). 2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-1,3-thiazole-5-carboxylic acid.

- PubMed. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives.

- PubChem. (n.d.). Methyl 4-piperidin-4-yl-1,3-thiazole-2-carboxylate.

- PubChem. (n.d.). 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate.

- PubChem. (n.d.). 5-Piperidin-1-ylmethyl-thiazole-4-carboxylic acid thiazol-2-ylamide.

- ResearchGate. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.

- MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- National Institutes of Health (NIH). (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.

- National Institutes of Health (NIH). (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.

- National Institutes of Health (NIH). (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- Unknown Source. (2024). A review on thiazole based compounds & it's pharmacological activities.

- ChemicalBook. (n.d.). 4-AMINO-2-(N-BOC-PIPERIDIN-4-YL)THIAZOLE CAS.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Wikipedia. (n.d.). Thiazole.

- ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.

- PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.

- ResearchGate. (n.d.). Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones.

- MDPI. (n.d.). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies.

- MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.

- ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole | C9H13BrN2S | CID 83620062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Piperidinyl Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidinyl Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The confluence of a piperidine ring and a thiazole nucleus gives rise to the piperidinyl thiazole scaffold, a heterocyclic framework that has garnered significant attention in contemporary medicinal chemistry. This unique structural amalgamation bestows upon its derivatives a diverse and potent array of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The inherent features of this scaffold, including its three-dimensional architecture, hydrogen bonding capabilities, and the potential for diverse substitutions, allow for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the significant biological activities of piperidinyl thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

Piperidinyl thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases involved in angiogenesis.[3][4]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A primary mechanism through which certain piperidinyl thiazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these derivatives block its phosphorylation and subsequent activation of downstream signaling pathways.[4][5] This disruption of the VEGFR-2 signaling cascade leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and growth.[3]

Caption: VEGFR-2 signaling pathway and its inhibition by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of piperidinyl thiazole derivatives is significantly influenced by the nature and position of substituents on both the piperidine and thiazole rings.

-

Substitution on the Thiazole Ring: The presence of specific aryl groups at the 2-position of the thiazole ring is often crucial for activity. For instance, derivatives with a 4-chlorophenylthiazole moiety have shown potent VEGFR-2 inhibitory activity.[3] The introduction of nitro groups on the phenyl ring can also enhance cytotoxic effects.[3]

-

Piperidine Ring Modifications: Modifications on the piperidine ring can modulate the compound's pharmacokinetic properties and binding affinity. The presence of N-substituted piperidine moieties can influence the overall anticancer activity.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the piperidinyl thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Table 1: Anticancer Activity of Representative Piperidinyl Thiazole Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 4d | MDA-MB-231 | VEGFR-2 | 1.21 | [3] |

| 11b | MCF-7 | VEGFR-2/c-Met | Not specified | [5] |

| Compound 23 | MCF-7 | Not specified | 5.71 | [2] |

| Compound 1 | RXF393 (Renal) | Not specified | 7.01 | [8] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The piperidinyl thiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[9][10]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key bacterial target for some thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[11][12] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. Piperidinyl thiazole derivatives can inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the energy-dependent supercoiling of DNA.[13] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of piperidinyl thiazole derivatives is dictated by the substituents on the heterocyclic core.

-

Thiazole Ring Substituents: The presence of bulky and lipophilic groups at the 2- and 4-positions of the thiazole ring can enhance antibacterial activity. For example, derivatives with thienyl or quinolinyl moieties have shown significant antimicrobial effects.[9]

-

Piperidine Ring Substituents: The nature of the substituent on the piperidine nitrogen is critical. The incorporation of certain amide or acetamide moieties can lead to potent antimicrobial compounds.[14]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the piperidinyl thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Table 2: Antimicrobial Activity of Representative Piperidinyl Thiazole and Related Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 16 | E. coli | 1.56 - 6.25 | [9] |

| Compound 43 | A. fumigatus | 0.03 | [9] |

| Compound 3 | P. aeruginosa | 62.5 | [14] |

| Compound 9 | Fungi | 60 - 230 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Piperidinyl thiazole derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[16]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17][18] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[19] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, piperidinyl thiazole derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining gastric mucosal integrity and platelet function.[18]

Caption: Inhibition of the COX-2 pathway by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of piperidinyl thiazole derivatives is closely linked to their structural features.

-

Aryl Substituents on Thiazole: The nature of the aryl substituent at the 4-position of the thiazole ring plays a critical role. For example, derivatives with a 4-hydroxyphenyl or a 4-methoxyphenyl group have shown good COX-2 inhibitory activity.[19]

-

Piperidine Moiety: The substitution pattern on the piperidine ring can influence the selectivity and potency of COX inhibition.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the piperidinyl thiazole derivatives or a reference anti-inflammatory drug (e.g., celecoxib) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).[17]

Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | In Vivo Model | Reference |

| 6l | COX-2/5-LOX | 0.09 (COX-2) | Carrageenan-induced paw edema | [17] |

| 16a | COX-2 | Not specified | Not specified | [20] |

| 6b | COX-2 | 11.65 | Dorsal air pouch model | [19] |

| 24b | COX-1/COX-2 | 4.5 (COX-1), 1.06 (COX-2) | Rat paw edema assay | [19] |

Synthesis of Piperidinyl Thiazole Derivatives: A Representative Protocol

The synthesis of piperidinyl thiazole derivatives often involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound.

General Synthetic Scheme

A representative synthesis could involve the reaction of a piperidine-containing thiourea with a substituted phenacyl bromide to form the piperidinyl thiazole core. Further modifications can be made to the piperidine nitrogen or other positions on the thiazole ring.[21]

Caption: General synthetic pathway for piperidinyl thiazole derivatives.

Step-by-Step Synthesis of a Hydrazinyl Thiazole Derivative of Piperidin-4-one

This protocol is adapted from a published procedure for the synthesis of analgesic piperidinyl thiazole derivatives.[22]

-

Synthesis of the Piperidin-4-one Precursor (PE1): Synthesize the parent piperidin-4-one via a one-pot Mannich condensation reaction.

-

Synthesis of the Thiosemicarbazone Intermediate (PE2): React the piperidin-4-one (PE1) with thiosemicarbazide to form the corresponding thiosemicarbazone derivative.

-

Cyclization to form the Thiazole Ring (PE3-PE9): Cyclize the thiosemicarbazone intermediate (PE2) with an appropriate α-haloketone (e.g., a substituted phenacyl bromide) in a suitable solvent like ethanol under reflux to yield the final hydrazinyl thiazole derivative of piperidin-4-one.

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Characterize the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure.

Conclusion and Future Perspectives

The piperidinyl thiazole scaffold represents a highly versatile and privileged structure in the realm of drug discovery. The derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways modulated by piperidinyl thiazole derivatives.

-

Rational Drug Design: Employing computational and structure-based design strategies to develop next-generation compounds with enhanced efficacy and reduced off-target effects.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

The continued exploration of the chemical space around the piperidinyl thiazole nucleus holds immense promise for the discovery of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

-

Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. (2020, February 11). Future Science. Retrieved January 4, 2026, from [Link]

-

Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020, October 15). ACS Publications. Retrieved January 4, 2026, from [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023, November 27). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020, April 25). PubMed. Retrieved January 4, 2026, from [Link]

-

Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of piperidinyl thiazole isoxazoline fungicide Oxathiapiprolin 84. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. (2024, September 25). PubMed. Retrieved January 4, 2026, from [Link]

-

Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022, September 1). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. Retrieved January 4, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press. Retrieved January 4, 2026, from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

A structure-activity relationship study of compounds with antihistamine activity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). ScienceDirect. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024, May 29). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

Sources

- 1. amhsr.org [amhsr.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 17. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]

- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 4-(Piperidin-4-yl)thiazole Scaffold

An In-depth Technical Guide to the Derivatives and Analogs of 4-(Piperidin-4-yl)thiazole

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic, electron-rich thiazole moiety, provides an ideal framework for interacting with a diverse array of biological targets. The piperidine nitrogen offers a key point for modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, while the thiazole ring serves as a versatile anchor for various substituents, influencing target binding and potency.[1] This guide provides a comprehensive overview of the known derivatives and analogs of this scaffold, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Core Synthetic Strategies: Building the Scaffold

The construction of the this compound core predominantly relies on the classical Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our core scaffold, the key precursors are a protected piperidine-4-carbothioamide and an appropriate α-halocarbonyl compound. The choice of the N-protecting group on the piperidine ring (e.g., Boc, Cbz) is critical, as it must be stable to the reaction conditions and readily cleavable in a subsequent step to allow for further derivatization.

General Experimental Protocol: Hantzsch Thiazole Synthesis

-

Thioamide Formation: N-Boc-piperidine-4-carboxamide is treated with a thionating agent, such as Lawesson's reagent, in a dry, inert solvent like toluene or THF at elevated temperatures to yield N-Boc-piperidine-4-carbothioamide.

-

Cyclocondensation: The resulting thioamide is reacted with an α-haloketone or α-haloester (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol or DMF.[2] The reaction is typically refluxed for several hours until completion, as monitored by TLC.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude product is extracted. Purification via column chromatography yields the protected 2,4-disubstituted thiazole derivative.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine amine, which serves as the key intermediate for further analog synthesis.[2]

Caption: General workflow for the synthesis of this compound analogs.

Therapeutic Applications and Derivative Classes

Anticancer Agents

The this compound scaffold has proven to be a fertile ground for the development of potent anticancer agents, targeting various mechanisms of tumorigenesis.

A series of 2-(piperidin-4-yl)-thiazole-4-carboxamides have been synthesized as simplified analogs of tubulysins, which are potent inhibitors of tubulin polymerization.[2] The rationale behind this design was to replace the complex tubuvaline (Tuv) fragment of the natural product with the more synthetically accessible thiazole-carboxamide moiety, while retaining key pharmacophoric features.

Structure-Activity Relationship (SAR):

-

Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. Ureas derived from aromatic isocyanates, such as 3,4-dichlorophenyl isocyanate, showed the highest potency against breast cancer cell lines (MCF7).[2]

-

Carboxamide Moiety: The amide linkage at the C4 position of the thiazole ring is a key interaction point. Modifications at this position significantly impact cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | R Group (on Piperidine N) | MCF7 IC₅₀ (µM)[2] |

| 5k | 4-Fluorophenyl-urea | 0.6 |

| 5m | 3,4-Dichlorophenyl-urea | 0.2 |

| Taxol | (Reference Drug) | <0.01 |

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate. Its inhibition is a promising strategy for cancer therapy. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were designed based on the known GLS1 inhibitor BPTES.[3] This work showcases a bioisosteric replacement strategy, where the central biphenyl core of BPTES is replaced by a piperidinyl-thiadiazole scaffold.

Key Findings:

-

Compound 24y emerged as a potent and selective GLS1 inhibitor with an IC₅₀ of 68 nM.[3]

-

It exhibited over 220-fold selectivity for GLS1 compared to GLS2.[3]

-

In vivo studies showed that oral administration of compound 24y (100 mg/kg) resulted in significant tumor growth inhibition in A549 (40.9%) and HCT116 (42.0%) xenograft models.[3]

Agents for Neurodegenerative Disorders

The scaffold's ability to cross the blood-brain barrier and interact with CNS targets has been exploited in the development of agents for Alzheimer's disease (AD).

New thiazole-clubbed piperazine derivatives (a close analog to piperidine) have been designed as multi-target agents for AD. These compounds aim to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of β-amyloid (Aβ) peptides.[4]

SAR Insights:

-

The substitution pattern on the thiazole ring and the terminal phenyl ring of the piperazine side chain dictates the inhibitory potency and selectivity.

-

Compound 10 , with a specific substitution pattern, was the most potent human AChE inhibitor (IC₅₀ = 0.151 µM) and a strong human BuChE inhibitor (IC₅₀ = 0.135 µM).[4]

-

This compound also demonstrated significant Aβ₁₋₄₂ aggregation inhibition and neuroprotective effects in cell-based assays.[4]

Caption: Key structure-activity relationship (SAR) insights for different therapeutic classes.

Anti-Infective Agents

Systematic exploration of piperidinyl thiazole analogs, inspired by commercial fungicides like Oxathiapiprolin, has led to the discovery of novel agents with potent activity against oomycete pathogens such as Phytophthora infestans.[5] A bioisosteric replacement strategy was successfully used to identify new derivatives with robust control of oomycete diseases in both greenhouse and field trials.

Key Structural Modifications and Findings:

-

Piperidine Ring: Introduction of bicyclic piperidine systems maintained or improved activity.

-

Aryl Substituents: Sulfoximine-substituted aryl groups demonstrated a robust transfer of activity from in vitro assays to greenhouse conditions.[5]

-

Compounds P14 , P15 , and P25 provided excellent control of pathogens on potato, grape, and cucumber crops at low dose rates (20-30 g/hectare ) in field trials.[5]

Analgesic and Anti-inflammatory Agents

A series of new hydrazinyl thiazole derivatives of piperidin-4-one were synthesized and evaluated for analgesic activity.[6] The parent molecule was synthesized via a Mannich condensation reaction.

SAR Highlights:

-

The thiosemicarbazone intermediate showed good analgesic activity.

-

Among the cyclized thiazole derivatives, compounds containing electron-withdrawing (Bromo, -Br) and electron-donating (Methoxy, -OCH₃) groups on a terminal phenyl ring showed good pain-reducing properties, with the bromo-substituted derivative being the most potent.[6]

4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine were synthesized and tested as anti-inflammatory and antioxidant agents.[7] The rationale is based on the well-established role of free radicals in the inflammatory process. Compounds with antioxidant properties are expected to protect against inflammation.

Experimental Protocol: Carrageenin-Induced Paw Edema

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The synthesized compounds are administered intraperitoneally at a specific dose.

-

Induction of Inflammation: 30 minutes after compound administration, 0.1 mL of 1% carrageenin solution is injected into the subplantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at hourly intervals for 3 hours.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group versus a control group.

The study found that both the anti-inflammatory and antioxidant activities were dependent on the specific structural characteristics of the synthesized compounds.[7]

Conclusion and Future Outlook